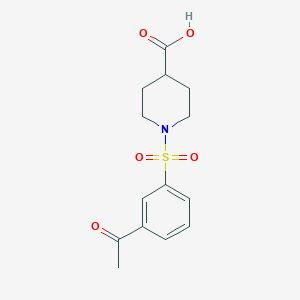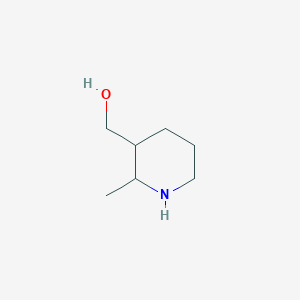
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a sulfonamide group, and a chloromethyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Aplicaciones Científicas De Investigación
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide typically involves the reaction of tert-butylamine with a chloromethyl cyclopropane derivative in the presence of a sulfonyl chloride . The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form amines or other derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins . These interactions can modulate the activity of the target molecules and result in various biological effects.
Comparación Con Compuestos Similares
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide can be compared with other similar compounds, such as:
N-tert-butyl-1-(bromomethyl)cyclopropane-1-sulfonamide: Similar structure but with a bromomethyl group instead of a chloromethyl group.
N-tert-butyl-1-(hydroxymethyl)cyclopropane-1-sulfonamide: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
N-tert-butyl-1-(methyl)cyclopropane-1-sulfonamide: Similar structure but with a methyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its specific reactivity and potential biological activities, which are influenced by the presence of the chloromethyl group.
Propiedades
IUPAC Name |
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVASIJJYWDWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2643241.png)
![N-(3-chloro-2-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643242.png)
![6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643244.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643245.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-5-hydroxy-N-methylpyridine-3-carboxamide](/img/structure/B2643246.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2643248.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid](/img/structure/B2643249.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2643252.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2643253.png)

![2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide](/img/structure/B2643258.png)

